INH2BP

Descripción

Contextualizing 5-Iodo-6-amino-1,2-benzopyrone within the Benzopyrone Class of Chemical Compounds

5-Iodo-6-amino-1,2-benzopyrone belongs to the broader class of chemical compounds known as benzopyrones. smolecule.com The fundamental structure of benzopyrones consists of a benzene (B151609) ring fused to a pyrone ring. smolecule.com This core structure, also known as a chromen-2-one or coumarin (B35378), is found in many naturally occurring and synthetic compounds with a wide array of biological activities. jmchemsci.com

The benzopyrone family itself is a significant scaffold in drug discovery. researchgate.net Derivatives of this class have been developed into approved drugs for various therapeutic applications. researchgate.net The versatility of the benzopyrone core allows for the introduction of various functional groups at different positions, leading to a vast library of compounds with distinct physicochemical properties and biological targets. The addition of an iodine atom at the 5-position and an amino group at the 6-position of the 1,2-benzopyrone structure gives rise to the specific properties and biological activities of 5-Iodo-6-amino-1,2-benzopyrone, distinguishing it from other members of the benzopyrone class. smolecule.com

Historical Perspective of 5-Iodo-6-amino-1,2-benzopyrone in Scientific Discovery

The scientific journey of 5-Iodo-6-amino-1,2-benzopyrone, often abbreviated as INH2BP, began with its synthesis and initial investigations into its biological effects. Early research in the 1990s identified it as a ligand of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair and other cellular processes. a2bchem.comacs.org This discovery was a pivotal moment, as it positioned the compound as a tool to study the roles of PARP in various physiological and pathological conditions.

Initial studies explored its potential as an inhibitor of HIV-1 replication. a2bchem.comacs.org Subsequent research expanded its application to investigate its effects on cellular responses to oxidative stress and its potential role in cancer therapy. researchgate.netbslonline.org A notable study demonstrated its ability to revert the malignant phenotype of certain cancer cells, highlighting its potential in oncology research. researchgate.net These early investigations laid the groundwork for the more extensive exploration of its therapeutic potential in subsequent years.

Significance and Research Trajectory of 5-Iodo-6-amino-1,2-benzopyrone in Contemporary Chemical Biology and Medicinal Chemistry

In contemporary research, 5-Iodo-6-amino-1,2-benzopyrone continues to be a molecule of significant interest. Its primary role as a PARP inhibitor has made it an invaluable tool in studying the intricate mechanisms of DNA repair, cell death, and inflammation. pnas.orginmed.fr Research has demonstrated its protective effects against cell damage induced by oxidative stress, particularly from agents like peroxynitrite. bslonline.orgpnas.org This has significant implications for studying conditions such as stroke and neurodegenerative diseases. pnas.org

The compound's anticancer properties remain an active area of investigation. smolecule.comresearchgate.net Studies have explored its ability to inhibit cancer cell growth and its potential as an antiviral agent. smolecule.com Furthermore, its effects on apoptosis (programmed cell death) in various cell types, including heart cells, are being studied to understand its protective mechanisms against cellular damage. bslonline.orgfigshare.comkarger.com The ongoing research into 5-Iodo-6-amino-1,2-benzopyrone underscores its importance as a lead compound for the development of novel therapeutic agents and as a chemical probe to unravel complex biological pathways. patsnap.comacs.orgaai.org

Chemical and Physical Properties

Below is a table summarizing key chemical and physical properties of 5-Iodo-6-amino-1,2-benzopyrone.

| Property | Value |

| Molecular Formula | C9H6INO2 ncats.ionih.gov |

| Molecular Weight | 287.05 g/mol ncats.ionih.gov |

| InChIKey | WWRAFPGUBABZSD-UHFFFAOYSA-N ncats.io |

| SMILES | NC1=C(I)C2=C(OC(=O)C=C2)C=C1 ncats.io |

| CAS Number | 137881-27-7 chemcd.com |

Research Findings on Biological Activity

The following table outlines some of the key research findings related to the biological activity of 5-Iodo-6-amino-1,2-benzopyrone.

| Research Area | Key Findings | References |

| Enzyme Inhibition | Potent inhibitor of poly(ADP-ribose) polymerase (PARP). pnas.orginmed.fr | pnas.orginmed.fr |

| Neuroprotection | Protects against peroxynitrite-induced glial damage and stroke development in research models. pnas.orginmed.fr | pnas.orginmed.fr |

| Cancer Research | Reverts malignant phenotype in certain cancer cell lines and has been studied for its potential to inhibit tumor growth. smolecule.comresearchgate.net | smolecule.comresearchgate.net |

| Antiviral Research | Investigated for its potential to inhibit the replication of viruses such as HIV-1. smolecule.coma2bchem.comacs.org | smolecule.coma2bchem.comacs.org |

| Cardioprotection | Shows a preventive effect on apoptosis of heart-derived cells induced by oxidative stress. bslonline.orgfigshare.comkarger.com | bslonline.orgfigshare.comkarger.com |

| Anti-inflammatory Effects | Attenuates inflammation in animal models. bslonline.orgbioscientifica.com | bslonline.orgbioscientifica.com |

Structure

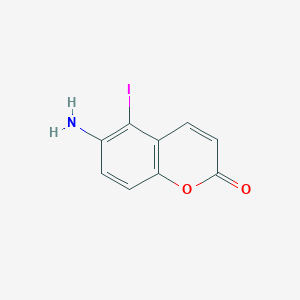

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-5-iodochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-9-5-1-4-8(12)13-7(5)3-2-6(9)11/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRAFPGUBABZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C(C=C2)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160350 | |

| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137881-27-7 | |

| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137881277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Modifications of 1,2 Benzopyrone Derivatives

Established Synthetic Routes to 5-Iodo-6-amino-1,2-benzopyrone

The creation of 5-Iodo-6-amino-1,2-benzopyrone typically necessitates a controlled, stepwise approach to introduce the iodo and amino functional groups at specific positions on the benzopyrone core.

Multi-Step Synthesis Pathways

The synthesis of 5-Iodo-6-amino-1,2-benzopyrone generally involves a multi-step sequence. smolecule.com A common strategy begins with a pre-formed coumarin (B35378), which then undergoes electrophilic substitution reactions. For instance, a nitration reaction can introduce a nitro group, which is subsequently reduced to an amino group. chemmethod.comuobaghdad.edu.iq Following the formation of the 6-aminocoumarin, an iodination step is carried out to introduce the iodine atom at the 5-position. The synthesis often starts with suitable benzopyrone precursors, followed by iodination and amination reactions to yield the final product. smolecule.com

A plausible pathway could initiate with a 6-aminocoumarin, which can be synthesized through methods like the Pechmann condensation followed by nitration and reduction. chemmethod.com The subsequent iodination of the 6-aminocoumarin would then yield the target compound. The reduction of a nitrocoumarin to an aminocoumarin is a critical step, often achieved using reagents like iron powder in the presence of an acid or ammonium (B1175870) chloride. nih.gov

Regioselective Functionalization Strategies

Achieving the desired substitution pattern on the benzopyrone ring requires high regioselectivity. The introduction of an iodine atom specifically at the C-5 position of a 6-aminocoumarin is a key challenge. The directing effects of the existing amino and lactone groups on the aromatic ring play a crucial role in determining the position of electrophilic iodination.

Various iodinating reagents and conditions can be employed to achieve regioselectivity. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst or iodine with an oxidizing agent are commonly used for the iodination of aromatic compounds. ajol.info The choice of solvent and reaction temperature can also significantly influence the selectivity of the reaction. For instance, the iodination of aryl amines has been achieved with high regioselectivity using specific reagents like 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate. ajol.info

Innovative Approaches in Benzopyrone Scaffold Derivatization

Recent advancements in synthetic organic chemistry have provided novel and efficient methods for the synthesis and modification of the 1,2-benzopyrone scaffold. These methods often offer advantages in terms of yield, selectivity, and environmental impact.

Transition Metal-Catalyzed Coupling Reactions for Benzopyrone Synthesis

Transition metal catalysis has become a powerful tool for the construction of the coumarin ring system. researchgate.net Palladium-catalyzed reactions, in particular, have been extensively studied and offer versatile routes to various coumarin derivatives.

One notable palladium-catalyzed method involves the coupling of phenols with alkynoates. This approach allows for the formation of the coumarin core through a net C-H insertion, providing an atom-economical route. nih.gov Another strategy utilizes the palladium-catalyzed carbonylation of o-iodophenols with internal alkynes, which efficiently produces 3,4-disubstituted coumarins under mild conditions. acs.org Palladium catalysis has also been employed for the substitution of (coumarinyl)methyl acetates with various nucleophiles, demonstrating the versatility of this approach for derivatization. beilstein-journals.org

Copper-catalyzed reactions also offer efficient pathways to benzopyrone derivatives. For example, copper catalysts can mediate the aerobic oxidative cyclization of phenols and alkynes to form benzofurans, a related heterocyclic structure. rsc.org Copper has also been used in the lactonization of aromatic C-H bonds to synthesize dibenzopyranones. researchgate.net These methods highlight the potential of copper catalysis in the synthesis of complex heterocyclic systems. encyclopedia.pubsemanticscholar.orgmdpi.comnih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions for Coumarin Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Palladium(0) / Acid | Phenols, Alkynoates | Coumarins | nih.gov |

| Palladium / CO | o-Iodophenols, Internal Alkynes | 3,4-Disubstituted Coumarins | acs.org |

| Rhodium(II) acetate (B1210297) / Formic Acid | Phenolic Acetates, Acrylates | Coumarin Derivatives | organic-chemistry.org |

Oxidative Intramolecular Cyclization Techniques

Oxidative intramolecular cyclization presents an alternative and often metal-free approach to coumarin synthesis. These reactions typically involve the formation of a C-O bond between a carboxylic acid or its derivative and an aromatic ring.

A method utilizing phenyliodine diacetate (PIDA) and iodine has been developed for the oxidative cyclization of substituted phenylacrylic acids to form coumarins. rsc.orgresearchgate.netrsc.org This reaction proceeds via an intramolecular C-O oxidative coupling and is notable for its good functional group tolerance and transition-metal-free nature. rsc.org Visible-light-promoted oxidative cyclization of cinnamic acid derivatives using a photocatalyst like xanthone (B1684191) also provides an efficient route to coumarins. rsc.orgrsc.org This method involves a tandem double bond isomerization and oxidative cyclization.

Table 2: Oxidative Cyclization Methods for Coumarin Synthesis

| Reagent/Catalyst System | Starting Material | Key Feature | Reference |

|---|---|---|---|

| PIDA / I₂ | Substituted Phenylacrylic Acids | Transition-metal-free | rsc.orgrsc.org |

| Xanthone / Visible Light | Cinnamic Acid Derivatives | Photocatalytic | rsc.orgrsc.org |

Green Chemistry Principles in 1,2-Benzopyrone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of coumarins to develop more environmentally friendly and sustainable processes. kjscollege.com These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Microwave-assisted synthesis has emerged as a key green technique. arabjchem.org The Pechmann condensation, a classic method for coumarin synthesis, can be performed efficiently under solvent-free conditions using microwave irradiation with catalysts like FeF₃ or various Lewis acids. mdpi.comrasayanjournal.co.in This method often leads to higher yields and shorter reaction times compared to conventional heating. mdpi.commdpi.com The use of recyclable catalysts, such as humic acid, under solvent-free conditions further enhances the green credentials of these syntheses. benthamdirect.com

Other green approaches include the use of biodegradable solvents like waste curd water, which can act as a catalytic solvent for the synthesis of coumarin-3-carboxylic acids under ultrasonic irradiation. eurjchem.com Grinding techniques under solvent-free conditions have also been employed for the synthesis of novel coumarin derivatives. tandfonline.com The use of ionic liquids as recyclable catalysts under solvent-free and ambient temperature conditions is another promising green methodology. rsc.org

Table 3: Green Synthesis Approaches for Coumarin Derivatives

| Method | Catalyst/Medium | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Pechmann Condensation | FeF₃ | Microwave, Solvent-free | High yield, short reaction time | mdpi.com |

| Pechmann Condensation | Humic Acid | Solvent-free, 80°C | Recyclable catalyst, rapid | benthamdirect.com |

| Knoevenagel Condensation | Waste Curd Water | Ultrasonic irradiation | Biodegradable solvent | eurjchem.com |

| Grinding | None | Solvent-free | Environmentally friendly | tandfonline.com |

Structural Elucidation and Characterization Techniques for Novel 1,2-Benzopyrone Analogues

The confirmation of a novel 1,2-benzopyrone analogue's structure is a critical process that relies on a combination of modern spectroscopic techniques. wiley.com These methods provide detailed information about the molecular formula, the connectivity of atoms, and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. wiley.com

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1,2-benzopyrone derivatives, the aromatic protons on the fused benzene (B151609) ring and the vinylic protons on the pyrone ring appear in characteristic regions of the spectrum. mdpi.com For example, the proton at the C-3 position typically resonates as a singlet in a specific chemical shift range. mdpi.comijipls.co.in

¹³C NMR reveals the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon (C-2) of the lactone ring is particularly distinctive, appearing far downfield. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound with high accuracy, thereby allowing for the deduction of its molecular formula. ijipls.co.in High-resolution mass spectrometry (HRMS) can provide the exact mass, while tandem mass spectrometry (MS/MS) techniques involve fragmenting the molecule and analyzing the resulting pieces to further confirm the structure. lcms.cz

Infrared (IR) Spectroscopy is employed to identify the functional groups within the molecule. For a compound like 5-Iodo-6-amino-1,2-benzopyrone, IR spectroscopy would confirm the presence of the lactone carbonyl (C=O) group, N-H bonds of the amino group, and C=C bonds of the aromatic system through their characteristic absorption bands. ijipls.co.in

| X-ray Crystallography | Absolute 3D structure of a crystalline solid | Provides definitive proof of structure and stereochemistry if a suitable crystal can be grown. |

Metabolite Identification and Characterization of 5-Iodo-6-amino-1,2-benzopyrone

While patents indicate that metabolites of 5-Iodo-6-amino-1,2-benzopyrone are recognized, detailed public studies specifically identifying them are limited. google.comgoogle.com However, the metabolic fate of the compound can be predicted based on extensive research into its parent structure, coumarin (1,2-benzopyrone). mdpi.com

The metabolism of coumarin in humans is well-documented and involves several key biotransformation pathways. mdpi.com The primary analytical method for identifying and characterizing these metabolites is Ultra-Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry (UPLC-QTOF-MS) . mdpi.com This sensitive technique allows for the separation of metabolites from a biological matrix (like urine or plasma) and their subsequent identification based on their accurate mass and fragmentation patterns. mdpi.comnih.gov

Common metabolic reactions for the 1,2-benzopyrone scaffold include:

Hydroxylation : The addition of hydroxyl (-OH) groups to the aromatic ring.

Glucuronidation : The conjugation of glucuronic acid to hydroxyl or amino groups, increasing water solubility for excretion.

Sulfation : The conjugation of a sulfate (B86663) group, another common phase II metabolic reaction.

Methylation : The addition of a methyl group. mdpi.com

For 5-Iodo-6-amino-1,2-benzopyrone , it is highly probable that it undergoes similar metabolic transformations. The amino group at the 6-position provides a likely site for conjugation reactions such as acetylation or glucuronidation. The aromatic ring could also be subject to further hydroxylation, although the existing substituents would influence the position of this modification. The identification process would involve comparing the mass spectra of potential metabolites in samples to that of the parent drug, looking for specific mass shifts corresponding to these biotransformations.

Table 2: Common Biotransformations in 1,2-Benzopyrone Metabolism and Detection Methods

| Biotransformation | Description | Analytical Technique | Reference |

|---|---|---|---|

| Hydroxylation | Addition of an -OH group to the aromatic ring. | UPLC-QTOF-MS | mdpi.com |

| Glucuronidation | Conjugation with glucuronic acid at an -OH or -NH₂ site. | UPLC-QTOF-MS | mdpi.com |

| Sulfation | Conjugation with a sulfate group. | UPLC-QTOF-MS | mdpi.com |

| Methylation | Addition of a -CH₃ group. | UPLC-QTOF-MS | mdpi.com |

| N-Acetylation | Addition of an acetyl group to the amino function. | HPLC-MS/MS | nih.gov |

Molecular Mechanisms of Action of 5 Iodo 6 Amino 1,2 Benzopyrone

Poly(ADP-ribose) Polymerase (PARP) Inhibition by 5-Iodo-6-amino-1,2-benzopyrone

The primary molecular target of 5-Iodo-6-amino-1,2-benzopyrone is the family of PARP enzymes, particularly PARP-1. openaccessjournals.comnih.gov PARP-1 is a nuclear enzyme that plays a critical role in sensing DNA damage and initiating repair, predominantly through the base excision repair (BER) pathway. aacrjournals.orgnih.gov

5-Iodo-6-amino-1,2-benzopyrone is a potent, non-covalently binding inhibitor of PARP. smolecule.comresearchgate.net Research has demonstrated its high affinity for the enzyme, effectively competing with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).

| Target | Inhibition Constant (IC50) | Reference |

|---|---|---|

| PARP | 3 nM | abmole.com |

This high-affinity binding prevents the enzymatic activity of PARP-1, which involves the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a crucial step in the DNA repair process. nih.gov

In response to DNA damage, such as single-strand breaks induced by reactive oxygen species or alkylating agents, PARP-1 becomes over-activated. aging-us.combslonline.org This hyperactivation leads to a significant consumption of its substrate, NAD+, which can deplete cellular energy stores (ATP) and ultimately lead to cell death by necrosis. nih.govportico.org

5-Iodo-6-amino-1,2-benzopyrone effectively prevents this cascade of events. By inhibiting PARP-1, it blocks the synthesis of PAR and preserves the intracellular pool of NAD+. nih.govnih.gov This preservation of NAD+ prevents the subsequent depletion of ATP, thereby protecting cells from energy failure and necrotic cell death under conditions of oxidative stress. nih.govportico.org Studies have shown that treatment with INO-1001 can preserve brain NAD+ levels following traumatic brain injury. nih.gov For instance, local treatment with INO-1001 after a controlled cortical impact in mice maintained NAD+ levels at 95.8% compared to 67% in vehicle-treated animals. nih.gov This mechanism is crucial for its protective effects in conditions like stroke and neurodegenerative diseases. smolecule.comnih.gov

PARP-1 is a key player in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). aacrjournals.orgnih.gov When an SSB occurs, PARP-1 binds to the damaged site and synthesizes PAR chains, which act as a scaffold to recruit other DNA repair proteins. openaccessjournals.com

By inhibiting PARP-1, 5-Iodo-6-amino-1,2-benzopyrone disrupts this signaling and repair process. bibliotekanauki.pl The unrepaired SSBs can then collapse into more lethal double-strand breaks (DSBs) during DNA replication. aacrjournals.org In normal cells, these DSBs can be repaired by other pathways like homologous recombination. However, in cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA mutations), the inhibition of PARP-1 leads to an accumulation of irreparable DNA damage and subsequent cell death, a concept known as synthetic lethality. jhoponline.com This makes PARP inhibitors like 5-Iodo-6-amino-1,2-benzopyrone a targeted therapy for certain cancers. aacrjournals.org The efficiency of the compound in slowing the rejoining of DNA strand breaks has been demonstrated, although it was found to be less potent in this regard compared to other inhibitors like NU1025 at similar concentrations. bibliotekanauki.pl

Impact on PARP Activation and NAD+ Depletion Pathways

Modulation of Cellular Signal Transduction Pathways by 5-Iodo-6-amino-1,2-benzopyrone

Beyond its direct role in PARP inhibition and DNA repair, 5-Iodo-6-amino-1,2-benzopyrone also influences cellular signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) pathways. plos.orgmdpi.com

The MAPK cascades are crucial signaling routes that translate extracellular signals into cellular responses, including proliferation, stress responses, and apoptosis. mdpi.com PARP activity is known to interact with and influence these pathways. sonar.ch

The phosphorylation of PARP-1 by Extracellular Regulated Kinase 2 (ERK2), a member of the MAPK family, is thought to be necessary for the maximal activation of PARP-1 following DNA damage. nih.gov Conversely, PARP inhibition can modulate MAPK signaling. For example, in control organs, the PARP inhibitor INO-1001 has been shown to cause a decrease in the phosphorylation of ERK1/2. plos.org This suggests a feedback loop or crosstalk between PARP activity and the ERK pathway. In microglia, the activation of PARP-1 by inflammatory signals involves the MEK1/2-ERK1/2 pathway, leading to ERK2-mediated phosphorylation of PARP-1. nih.govfrontiersin.org By inhibiting PARP, 5-Iodo-6-amino-1,2-benzopyrone can interfere with these inflammatory and cell survival/death signaling cascades that are dependent on ERK1/2 activation. plos.orgfrontiersin.org

| Mechanism | Effect of INO-1001 | Key Research Finding | Reference |

|---|---|---|---|

| PARP-1 Inhibition | Potent, non-covalent inhibition | IC50 of 3 nM | abmole.com |

| NAD+ Depletion | Prevents depletion | Preserved brain NAD+ levels (95.8% vs 67%) after TBI in mice | nih.gov |

| DNA Repair | Slows rejoining of DNA strand breaks | Inhibits the BER pathway, leading to accumulation of DNA damage | aacrjournals.orgbibliotekanauki.pl |

| ERK1/2 Phosphorylation | Decreases phosphorylation in control organs | Modulates MAPK signaling pathway | plos.org |

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

p38 MAPK Phosphorylation

Research has shown that 5-Iodo-6-amino-1,2-benzopyrone can induce the phosphorylation of p38 mitogen-activated protein kinase (MAPK). figshare.com The p38 MAPK signaling pathway is a crucial cascade activated by a variety of extracellular stimuli, including cellular stresses like oxidative stress. nih.gov This pathway involves a series of phosphorylation events where MAPKKKs activate specific MAPKKs (MKK3, MKK4, or MKK6), which in turn phosphorylate the p38 MAPK isoforms. nih.gov

In studies using H9c2 cardiomyoblast cells, treatment with 5-Iodo-6-amino-1,2-benzopyrone led to a significant activation of p38 MAPK through phosphorylation. figshare.com This effect was part of a broader cellular response to hydrogen peroxide-induced oxidative stress. The phosphorylation of p38 MAPK by this compound is a key element in its protective effects against cell death. figshare.com The use of a p38 inhibitor, SB203580, abrogated the effects of 5-Iodo-6-amino-1,2-benzopyrone on p38 MAPK phosphorylation, confirming the compound's role in this pathway. figshare.com

| Experimental Condition | Key Finding | Reference |

| H9c2 cells treated with H₂O₂ and 5-Iodo-6-amino-1,2-benzopyrone | Concomitant activation of p38 MAPK phosphorylation. | figshare.com |

| H9c2 cells with p38 inhibitor (SB203580) | Abrogation of 5-Iodo-6-amino-1,2-benzopyrone-mediated p38 MAPK phosphorylation. | figshare.com |

Effects on Apoptotic Signaling Cascades

5-Iodo-6-amino-1,2-benzopyrone demonstrates significant influence over signaling cascades that lead to apoptosis, or programmed cell death. Its protective effects are, in part, mediated by its ability to modulate key proteins involved in the apoptotic process and to interfere with the execution phase of apoptosis.

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of cell fate. Bax is a pro-apoptotic member that promotes cell death, while Bcl-2 is an anti-apoptotic member that inhibits it. amegroups.orgwikipedia.org Studies have demonstrated that 5-Iodo-6-amino-1,2-benzopyrone can regulate the expression of these proteins. In H9c2 cells subjected to oxidative stress, the protective effects of the compound were associated with the regulation of Bax and Bcl-2 activation. figshare.com Inhibition of the p38 MAPK pathway, which is activated by 5-Iodo-6-amino-1,2-benzopyrone, was shown to attenuate the regulation of Bax and Bcl-2, highlighting the upstream role of p38 MAPK in this process. figshare.com

| Cell Line | Treatment | Effect on Bcl-2 Family Proteins | Reference |

| H9c2 | 5-Iodo-6-amino-1,2-benzopyrone + H₂O₂ | Regulation of Bax and Bcl-2 activation. | figshare.com |

Caspase-3 is a key executioner caspase in the apoptotic pathway, responsible for the cleavage of various cellular substrates, which ultimately leads to DNA fragmentation and the morphological changes characteristic of apoptosis. nih.gov Research indicates that 5-Iodo-6-amino-1,2-benzopyrone can influence caspase-3 activation. In H9c2 cells, the compound's protective effect against hydrogen peroxide-induced apoptosis was linked to the regulation of cleaved caspase-3. figshare.com

Furthermore, in studies with HL-60 cells, the inhibition of PARP by 5-Iodo-6-amino-1,2-benzopyrone was shown to modulate peroxynitrite-induced apoptotic DNA fragmentation, a process in which caspase-3 activation is crucial. nih.gov The effect of the compound on DNA fragmentation was dependent on the concentration of the damaging agent, peroxynitrite. nih.gov At lower concentrations of peroxynitrite, PARP inhibition increased DNA fragmentation, while at higher concentrations, it led to a decrease. nih.gov

| Cell Line | Inducing Agent | Effect of 5-Iodo-6-amino-1,2-benzopyrone | Reference |

| H9c2 | Hydrogen Peroxide | Regulation of cleaved caspase-3 activation. | figshare.com |

| HL-60 | Peroxynitrite | Modulates apoptotic DNA fragmentation. | nih.gov |

Regulation of Bcl-2 and Bax Protein Expression

Interaction with Reactive Oxygen Species (ROS) and Antioxidant Defense Systems

5-Iodo-6-amino-1,2-benzopyrone interacts with cellular systems that manage reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cell structures. bslonline.orgnih.gov The compound's protective effects are closely tied to its ability to mitigate oxidative stress.

Studies have shown that 5-Iodo-6-amino-1,2-benzopyrone can significantly reduce intracellular ROS levels. figshare.combslonline.org In H9c2 cells exposed to hydrogen peroxide, a potent ROS generator, pretreatment with the compound markedly scavenged intracellular ROS. figshare.com This was confirmed in another study where the compound was shown to significantly reduce ROS production in a concentration-dependent manner, as measured by the DCF-DA assay. bslonline.org While these findings strongly suggest a direct scavenging activity, the compound also indirectly modulates ROS by enhancing the expression of endogenous antioxidant enzymes.

| Cell Line | Assay | Result | Reference |

| H9c2 | DCF-DA | Significantly scavenged intracellular ROS. | figshare.com |

| H9c2 | DCF-DA | Concentration-dependent decrease in ROS production. | bslonline.org |

Beyond its direct effects on ROS, 5-Iodo-6-amino-1,2-benzopyrone also bolsters the cell's own antioxidant defenses. Research has demonstrated that the compound markedly enhances the expression of crucial antioxidant enzymes. figshare.com In H9c2 cells, treatment with 5-Iodo-6-amino-1,2-benzopyrone led to increased expression of both manganese superoxide (B77818) dismutase (Mn-SOD) and copper-zinc superoxide dismutase (Cu/Zn-SOD), as well as heme oxygenase-1 (HO-1). figshare.com These enzymes play a critical role in detoxifying superoxide radicals and other reactive species. The upregulation of these enzymes contributes significantly to the compound's ability to protect cells from oxidative damage. figshare.com

| Antioxidant Enzyme | Effect of 5-Iodo-6-amino-1,2-benzopyrone | Reference |

| Mn-SOD (Superoxide Dismutase) | Markedly enhanced expression. | figshare.com |

| Cu/Zn-SOD (Superoxide Dismutase) | Markedly enhanced expression. | figshare.com |

| Heme Oxygenase-1 | Markedly enhanced expression. | figshare.com |

Biological Activities and Pharmacological Implications of 5 Iodo 6 Amino 1,2 Benzopyrone

Chemotherapeutic and Anti-tumorigenic Potentials

5-Iodo-6-amino-1,2-benzopyrone (also referred to as INH2BP) has demonstrated notable potential as an anti-cancer agent through various mechanisms of action. smolecule.combslonline.orgjustia.com Its primary role as a PARP inhibitor is central to its anti-tumorigenic properties. interchim.frnih.govspandidos-publications.comnih.gov

Reversion of Malignant Phenotype in Transformed Cell Lines

Prolonged exposure to 5-iodo-6-amino-1,2-benzopyrone has been shown to revert the malignant phenotype of certain cancer cells. researchgate.netnih.gov In studies involving an E-ras-transformed tumorigenic cell line and human prostatic carcinoma cells, incubation with the compound for 40 to 60 days led to a conversion to a non-tumorigenic state. researchgate.netnih.gov This transformation was characterized by significant alterations in cell morphology and a high rate of aerobic glycolysis. researchgate.netnih.gov Similarly, a highly tumorigenic bovine aortic endothelial cell line, transformed by Ha-ras transfection and thrombin stimulation, lost its tumorigenicity after sustained pretreatment with the compound. nih.gov This effect is thought to be linked to the compound's ability to interfere with the zinc-finger function of PARP-1. nih.gov

Impact on Cell Proliferation and Cytostasis

The initial response of cancer cells to 5-iodo-6-amino-1,2-benzopyrone is often cytostasis, a state of arrested cell proliferation. researchgate.netnih.gov This is characterized by an arrest in the prophase of the cell cycle, significant cell enlargement due to cytoplasmic hypertrophy, and dramatic morphological changes. researchgate.netnih.gov While the compound does not directly inhibit the synthesis of DNA, RNA, or protein, it appears to induce the degradation of newly synthesized cellular DNA by upregulating endonucleases. nih.gov This upregulation is believed to result from the inhibition of poly-ADP-ribosylation of these enzymes. nih.gov Furthermore, the compound has been observed to cause a significant decrease in the activities of topoisomerase I and, most notably, topoisomerase II and MAP kinase, without reducing the protein levels of these enzymes. nih.gov The anti-proliferative effects are selective for cancer cells, with quiescent normal cells remaining largely unaffected. nih.gov

Efficacy in Animal Models of Cancer

The anti-tumorigenic effects of 5-iodo-6-amino-1,2-benzopyrone observed in cell cultures have been corroborated in animal models. researchgate.netnih.gov Tumorigenic cells pre-treated with the compound failed to form tumors when inoculated into nude mice. researchgate.netnih.gov This abrogation of tumorigenicity was a progressive effect, developing over two to six weeks of drug treatment in cell culture prior to inoculation. researchgate.netnih.gov The in vivo tumor specificity is thought to be due to preferential, cell cycle-dependent uptake of the drug into tumor cells and metabolic processes in normal cells that reverse the drug's action. nih.gov

Antiviral Properties and Mechanisms

In addition to its anti-cancer potential, 5-Iodo-6-amino-1,2-benzopyrone has been identified as a potential antiviral agent. bslonline.orgjustia.comwipo.intgoogle.comgoogle.com Patents have described its utility in suppressing various viral infections in mammals, including those associated with AIDS, herpes simplex virus (HSV), and cytomegalovirus (CMV). smolecule.comwipo.int

Inhibition of Viral Replication

Studies have demonstrated the ability of 5-iodo-6-amino-1,2-benzopyrone to inhibit the replication of HIV-1. nih.gov In cell cultures of AA-2 and MT-2 cells infected with HIV-1 IIIb, the compound, along with its analog 6-amino-1,2-benzopyrone, inhibited viral replication in a manner that paralleled their inhibitory potency on adenosine (B11128) diphosphoribose transferase (ADPRT). nih.gov In AA-2 cells, a simultaneous depression of both p24 protein production and syncytium formation was observed. nih.gov In contrast, in MT-2 cells, only syncytium formation was inhibited, while p24 production remained unaffected. nih.gov These findings suggest a novel mechanism of anti-HIV action that differs from other chemotherapeutic agents. nih.gov

Anti-inflammatory and Cytoprotective Effects

5-Iodo-6-amino-1,2-benzopyrone exhibits significant anti-inflammatory and cytoprotective properties, largely stemming from its inhibition of PARP. nih.govspandidos-publications.combslonline.orgbslonline.org Chronic inflammation is a known factor that can facilitate carcinogenic transformation. nih.govspandidos-publications.com

The compound has been shown to have potent anti-inflammatory actions both in vitro and in vivo. nih.govspandidos-publications.com In cultured macrophages, it inhibited the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide (NO) in response to endotoxins. nih.govspandidos-publications.com In animal models of endotoxin (B1171834) shock, pretreatment with the compound improved survival rates. nih.govspandidos-publications.com It also demonstrated protective effects in a model of collagen-induced arthritis. pnas.org

Furthermore, 5-iodo-6-amino-1,2-benzopyrone has demonstrated significant cytoprotective effects against oxidative stress. smolecule.combslonline.orgbslonline.org It can protect against peroxynitrite-induced cell death, which is relevant in conditions such as stroke and neurodegenerative diseases. smolecule.com Studies on rat heart-derived cells showed that the compound could prevent apoptosis induced by oxidative stress. bslonline.orgbslonline.orgresearchgate.net This protective effect is linked to the inhibition of PARP activation, which prevents the depletion of NAD+ and subsequent cellular energy failure. smolecule.com

Table of Research Findings on 5-Iodo-6-amino-1,2-benzopyrone

| Area of Investigation | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Chemotherapeutic Potential | E-ras-transformed cells, Human prostatic carcinoma cells | Reversion of malignant phenotype, altered cell morphology, high aerobic glycolysis. | researchgate.netnih.gov |

| Ha-ras transfected endothelial cells | Abrogation of in vivo tumorigenicity after sustained pretreatment. | nih.gov | |

| Cancer cell lines and fibroblasts | Selective killing of proliferating cancer cells and fibroblasts; quiescent fibroblasts were refractory. | nih.gov | |

| Antiviral Properties | HIV-1 infected AA-2 and MT-2 cells | Inhibition of HIV-1 replication, depression of p24 and syncytium formation in AA-2 cells. | nih.gov |

| Anti-inflammatory Effects | Cultured macrophages (J774, RAW 264.7) | Inhibition of prostaglandin (B15479496) and nitric oxide production induced by LPS. | nih.govspandidos-publications.com |

| Rat model of endotoxin shock | Improved survival rates. | nih.govspandidos-publications.com | |

| Mouse model of collagen-induced arthritis | Delayed development of clinical signs and improved histological status. | pnas.org | |

| Cytoprotective Effects | C6 glioma cells, murine stroke model | Protection against peroxynitrite-induced cell death. | researchgate.net |

| Rat heart-derived H9c2 cells | Prevention of apoptosis induced by oxidative stress. | bslonline.orgbslonline.org | |

| Fibroblasts from PARP knockout and wild-type mice | Protection against peroxynitrite-induced suppression of mitochondrial respiration. | pnas.org |

Protection Against Peroxynitrite-Induced Cellular Damage

5-Iodo-6-amino-1,2-benzopyrone, also known as this compound, provides significant protection against cellular damage induced by peroxynitrite. nih.gov Peroxynitrite, a potent oxidant formed from the reaction of nitric oxide and superoxide (B77818), can trigger DNA single-strand breaks. This damage activates the nuclear enzyme poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net The overactivation of PARP leads to the depletion of its substrate, NAD+, which in turn slows down critical cellular processes like glycolysis, electron transport, and ATP formation, ultimately resulting in cell necrosis. nih.govresearchgate.net

Research has demonstrated that 5-Iodo-6-amino-1,2-benzopyrone, as a potent PARP inhibitor, can effectively counter this cytotoxic cascade. nih.govresearchgate.net In in vitro studies using C6 glioma cells, the compound protected against peroxynitrite-induced cell death, as evidenced by the preservation of mitochondrial respiration and reduced release of lactate (B86563) dehydrogenase. nih.gov This protective mechanism involves the inhibition of PARP, which prevents the severe depletion of cellular energy stores. nih.govcloudfront.net Further studies have shown that by inhibiting PARP, 5-Iodo-6-amino-1,2-benzopyrone can mitigate peroxynitrite-induced injury in various cell types, including fibroblasts and pulmonary epithelial cells. researchgate.netinterchim.fr This highlights its potential as a cytoprotective agent in conditions associated with high levels of oxidative stress. smolecule.combslonline.org

Attenuation of Ischemia-Reperfusion Injury

The compound 5-Iodo-6-amino-1,2-benzopyrone has shown promise in reducing tissue damage associated with ischemia-reperfusion (I/R) injury. I/R injury is a complex process where the restoration of blood flow to ischemic tissue paradoxically causes further damage, partly through the generation of reactive oxygen species and the activation of PARP. koreascience.kratsjournals.org

Studies in animal models of I/R injury have demonstrated the beneficial effects of PARP inhibition by compounds such as 5-Iodo-6-amino-1,2-benzopyrone. For instance, in models of myocardial I/R, PARP inhibitors have been shown to reduce the infarct size and improve cardiac function. sonar.ch The mechanism of protection is linked to the prevention of PARP overactivation, which preserves cellular energy levels and reduces inflammatory responses. atsjournals.org Specifically, inhibition of PARP has been found to decrease the expression of adhesion molecules like P-selectin and ICAM-1, which are involved in the infiltration of inflammatory cells into the reperfused tissue. aai.org In the context of cardiac I/R, PARP inhibition also helps to preserve myocardial NAD+ and ATP levels and attenuates neutrophil infiltration and the expression of inflammatory cytokines. sci-hub.se

Neuroprotective Capabilities

5-Iodo-6-amino-1,2-benzopyrone, also referred to as INO-1001, exhibits significant neuroprotective effects in various models of neurological damage. plos.orgresearchgate.netnih.gov Its primary mechanism of action in the nervous system is the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme that plays a critical role in DNA repair, genomic stability, and cell death pathways. plos.orgnih.gov Excessive activation of PARP-1 in response to DNA damage, a common event in neurodegenerative diseases and acute brain injury, can lead to necrotic cell death. plos.orgnih.gov

In a mouse model of Huntington's disease (R6/2), treatment with INO-1001 resulted in longer survival, reduced neurological dysfunction, and confirmed neuroprotection as evidenced by decreased striatal atrophy and microglial reaction. plos.orgplos.org The compound was also found to increase the levels of activated CREB and BDNF in striatal neurons, which are crucial for neuronal survival and function. plos.org Further research in the same model showed that INO-1001 selectively spared vulnerable interneurons in the striatum, such as those containing parvalbumin and calretinin. frontiersin.org

In models of traumatic brain injury (TBI), INO-1001 has been shown to reduce neurological deficits and inhibit PARP-1 activation. researchgate.net This neuroprotective effect is associated with the suppression of glial inflammatory responses and improved neuronal survival. researchgate.net Similarly, in models of focal cerebral ischemia (stroke), INO-1001 significantly reduced infarct size and improved neurological status. unideb.hu The compound was effective even when administered with a therapeutic window of up to 6 hours after the ischemic event. unideb.hu This protection extends to the white matter, where it reduces axonal damage. unideb.hu

| Neurological Condition Model | Key Findings with 5-Iodo-6-amino-1,2-benzopyrone (INO-1001) | Reference |

|---|---|---|

| Huntington's Disease (R6/2 mice) | Increased survival, reduced neurological signs, decreased striatal atrophy, increased CREB and BDNF. | plos.org |

| Huntington's Disease (R6/2 mice) | Sparing of parvalbumin and calretinin-containing interneurons in the striatum. | frontiersin.org |

| Traumatic Brain Injury (rat model) | Decreased neurological deficit, inhibition of PARP-1 activation. | researchgate.net |

| Focal Cerebral Ischemia (rat model) | Reduced infarct size, improved neurological status, protection of white matter. | unideb.hu |

Role in Metabolic Regulation and Disease Models

Protection Against Oxidative Stress-Induced Diabetes

5-Iodo-6-amino-1,2-benzopyrone has demonstrated protective effects in animal models of diabetes, primarily by mitigating the consequences of oxidative stress. nih.govbioscientifica.com In type 1 diabetes models, such as those induced by multiple low-dose streptozotocin (B1681764) (STZ), the destruction of pancreatic β-cells is mediated by inflammatory processes and the generation of reactive oxygen species, leading to DNA damage and PARP activation. bioscientifica.com

Research has shown that inhibiting PARP with 5-Iodo-6-amino-1,2-benzopyrone can protect mice from developing diabetes in the multiple-low-dose STZ model. bioscientifica.comd-nb.info This protection is attributed to the prevention of β-cell death. bioscientifica.com In diabetic rodents, PARP inhibitors have been shown to improve endothelial dysfunction, a common complication of diabetes. nih.govahajournals.org Specifically, in vitro treatment with 5-Iodo-6-amino-1,2-benzopyrone improved the impaired endothelium-dependent relaxation of blood vessels from diabetic animals. nih.govahajournals.org This improvement is linked to the restoration of vascular NAD+ and NADPH levels. ahajournals.org

| Diabetes Model | Effect of 5-Iodo-6-amino-1,2-benzopyrone | Reference |

|---|---|---|

| Multiple Low-Dose Streptozotocin (mice) | Protection from diabetes development. | bioscientifica.com |

| Streptozotocin-Induced Diabetes (mice) | Improved endothelium-dependent vasorelaxation. | nih.govahajournals.org |

| Streptozotocin-Induced Diabetes (mice) | Restored vascular NAD+ and NADPH levels. | ahajournals.org |

Modulation of Cellular Energy Metabolism (Glycolysis, ATP Formation)

A key pharmacological action of 5-Iodo-6-amino-1,2-benzopyrone is its ability to modulate cellular energy metabolism, primarily by preventing the consequences of PARP overactivation. sci-hub.senih.gov Under conditions of severe DNA damage, such as that caused by oxidative stress, the excessive activation of PARP consumes large amounts of its substrate, NAD+. sci-hub.senih.gov NAD+ is a critical coenzyme for glycolysis, the process that breaks down glucose to produce energy.

The depletion of NAD+ slows the rate of glycolysis and subsequently impairs mitochondrial respiration and ATP formation, leading to a cellular energy crisis and ultimately, necrotic cell death. sci-hub.senih.gov By inhibiting PARP, 5-Iodo-6-amino-1,2-benzopyrone preserves the intracellular pool of NAD+, thereby allowing glycolysis and mitochondrial ATP production to continue, even in the face of DNA damage. nih.govnih.gov This mechanism is fundamental to its protective effects in various pathological conditions, including ischemia-reperfusion injury and diabetic complications. ahajournals.orgnih.gov In diabetic blood vessels, for example, treatment with 5-Iodo-6-amino-1,2-benzopyrone has been shown to significantly improve vascular NAD+ levels, which is associated with the reversal of endothelial dysfunction. ahajournals.org

Potential in Cardiovascular Disease Research

5-Iodo-6-amino-1,2-benzopyrone and other PARP inhibitors hold significant potential in the research of cardiovascular diseases. bslonline.orgnih.gov The activation of PARP is a key event in the pathophysiology of various cardiovascular conditions, including myocardial infarction, heart failure, and diabetic cardiovascular complications. sci-hub.senih.gov Oxidative and nitrosative stress, which are common in these diseases, lead to DNA damage and subsequent PARP activation. nih.gov

In the context of myocardial ischemia-reperfusion injury, PARP inhibition has been shown to reduce myocardial infarct size and preserve cardiac function. sonar.chsci-hub.se This is achieved by preventing the depletion of NAD+ and ATP in cardiomyocytes and by reducing the inflammatory response associated with reperfusion. sci-hub.se In models of aging-associated cardiovascular dysfunction, treatment with the PARP inhibitor INO-1001 (5-Iodo-6-amino-1,2-benzopyrone) has been demonstrated to improve left ventricular contractility and enhance endothelium-dependent vasorelaxation. nih.gov

Prevention of Apoptosis in Cardiomyoblast Cells

Research has highlighted the protective effects of 5-Iodo-6-amino-1,2-benzopyrone (also referred to as this compound) against apoptosis, or programmed cell death, in heart-derived H9c2 cardiomyoblast cells. figshare.combslonline.org This protective action is particularly significant in the context of oxidative stress, a condition implicated in various cardiovascular diseases, including myocardial hypertrophy. bslonline.org

Studies have shown that exposure of H9c2 cardiomyoblast cells to hydrogen peroxide (H₂O₂) induces a loss of cell viability and an increase in apoptotic cells. figshare.com However, pretreatment with 5-Iodo-6-amino-1,2-benzopyrone significantly mitigates this H₂O₂-induced cell death. figshare.combslonline.org For instance, while 700 μM of hydrogen peroxide caused severe damage to H9c2 cells, pretreatment with 250 μmol/L of this compound resulted in no observable cell damage. bslonline.org

The mechanism behind this protective effect involves several pathways:

Scavenging of Reactive Oxygen Species (ROS): 5-Iodo-6-amino-1,2-benzopyrone has been shown to significantly scavenge intracellular ROS. figshare.com Ischemia-reperfusion, a common event in cardiac incidents, leads to an excess of ROS, which in turn damages myocardial cells. bslonline.org

Enhancement of Antioxidant Enzymes: The compound markedly enhances the expression of antioxidant enzymes such as Mn-SOD (superoxide) and Cu/Zn-SOD, as well as heme oxygenase-1. figshare.com

Regulation of Apoptotic-Related Proteins: It influences the levels of key proteins involved in apoptosis. figshare.com Specifically, it has been observed to affect the activation of cleaved caspases-3, Bax, and Bcl-2. figshare.com

Activation of Signaling Pathways: The protective effects are associated with the activation of the extracellular regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK) phosphorylation pathways. figshare.com The use of inhibitors for ERK1/2 (PD98059) and p38 (SB203580) was found to counteract the protective effects of 5-Iodo-6-amino-1,2-benzopyrone on H9c2 cell viability. figshare.com

This compound is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. smolecule.comfigshare.com Excessive activation of PARP due to DNA damage can lead to the depletion of NAD+, a critical molecule for cellular energy, ultimately resulting in cell death. bslonline.org By inhibiting PARP, 5-Iodo-6-amino-1,2-benzopyrone helps to prevent this depletion and subsequent cell death. smolecule.combslonline.org

Table 1: Experimental Findings on the Protective Effects of 5-Iodo-6-amino-1,2-benzopyrone in H9c2 Cardiomyoblast Cells

| Experimental Condition | Observation | Reference |

|---|---|---|

| H9c2 cells treated with hydrogen peroxide (H₂O₂) | Loss of cell viability and increased apoptosis. | figshare.com |

| H9c2 cells pretreated with 5-Iodo-6-amino-1,2-benzopyrone then exposed to H₂O₂ | Significant protection against H₂O₂-induced cell death. | figshare.com |

| Measurement of intracellular ROS in H9c2 cells treated with 5-Iodo-6-amino-1,2-benzopyrone | Significant scavenging of intracellular ROS. | figshare.com |

| Analysis of antioxidant enzyme expression | Markedly enhanced expression of Mn-SOD, Cu/Zn-SOD, and heme oxygenase-1. | figshare.com |

| Investigation of signaling pathways | Activation of ERK1/2 and p38 MAPK phosphorylation. | figshare.com |

| Use of ERK1/2 and p38 inhibitors (PD98059 and SB203580) | Attenuation of the protective effects of 5-Iodo-6-amino-1,2-benzopyrone. | figshare.com |

| Hoechst 33342 staining of H₂O₂-treated H9c2 cells | Over 60% apoptosis observed. | bslonline.org |

| Hoechst 33342 staining of H₂O₂-treated H9c2 cells with 5-Iodo-6-amino-1,2-benzopyrone | Concentration-dependent decrease in apoptosis. | bslonline.org |

Other Reported Biological Activities

Beyond its cardioprotective effects, 5-Iodo-6-amino-1,2-benzopyrone has been investigated for a range of other biological activities, primarily stemming from its function as a PARP inhibitor. smolecule.comfigshare.com

Anticancer Properties: The compound has been studied for its potential to inhibit cancer cell growth and revert malignant phenotypes in certain cancer cell lines. smolecule.comresearchgate.net It has shown the ability to convert E-ras-transformed tumorigenic cells and human prostatic carcinoma cells to a non-tumorigenic state. researchgate.net Its anticancer effect appears to be selective for proliferating tumor cells over quiescent normal cells. nih.gov

Antiviral Properties: Research suggests its potential as a potent and selective inhibitor for various viral infections, including those associated with AIDS, herpes simplex virus (HSV), and cytomegalovirus (CMV). smolecule.com

Neuroprotection: 5-Iodo-6-amino-1,2-benzopyrone protects against peroxynitrite-induced cell death, which is a significant factor in conditions like stroke and neurodegenerative diseases. smolecule.comnih.gov It has been shown to protect against glial damage and stroke development in a murine model. nih.gov

Anti-inflammatory Effects: The compound has been noted for its anti-inflammatory properties. figshare.combslonline.org It has been shown to regulate components of the inflammatory response. bslonline.org

Diabetes Research: As a PARP inhibitor, it has been found to protect mice from multiple-low-dose-streptozotocin-induced diabetes and prevent the loss of β-cells in a dose-dependent manner. nih.gov

Table 2: Summary of Other Reported Biological Activities of 5-Iodo-6-amino-1,2-benzopyrone

| Biological Activity | Key Findings | Reference |

|---|---|---|

| Anticancer | Reverts malignant phenotype in E-ras-transformed and human prostatic carcinoma cells. researchgate.net Preferential killing of proliferating tumor cells. nih.gov | researchgate.netnih.gov |

| Antiviral | Potential inhibitor of viruses associated with AIDS, HSV, and CMV. | smolecule.com |

| Neuroprotection | Protects against peroxynitrite-induced glial damage and stroke development. nih.gov | smolecule.comnih.gov |

| Anti-inflammatory | Regulates components of the inflammatory response. | figshare.combslonline.org |

| Diabetes | Protects against streptozotocin-induced diabetes and β-cell loss in mice. | nih.gov |

Theoretical and Computational Studies on 5 Iodo 6 Amino 1,2 Benzopyrone

Molecular Docking and Ligand-Protein Interaction Analyses (e.g., with PARP-1)

5-Iodo-6-amino-1,2-benzopyrone is recognized as a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. smolecule.cominterchim.fr Molecular docking studies are instrumental in understanding the interaction between this inhibitor and the PARP-1 enzyme.

Unlike many PARP inhibitors that act as nicotinamide (B372718) mimetics competing for the NAD+ binding pocket, 5-Iodo-6-amino-1,2-benzopyrone is proposed to have a different mechanism. researchgate.net It is suggested to interact with the zinc-finger domains of PARP-1, which are crucial for the enzyme's ability to bind to DNA. researchgate.net This interaction is thought to eject zinc ions from these domains, thereby impairing the DNA binding capability of PARP-1 and consequently inhibiting its enzymatic activity. researchgate.net

This non-covalent interaction is a key area of investigation in molecular docking simulations. researchgate.net These computational models help to visualize and analyze the specific binding modes, identify key amino acid residues involved in the interaction, and calculate the binding affinity. The insights gained from these studies are critical for the rational design of new and more potent PARP-1 inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a compound with its biological activity. ijaar.org The goal of QSAR is to develop a reliable relationship that can be used to predict the activity of new, unsynthesized molecules. ijaar.orgresearchgate.net This predictive capability is highly valuable in drug discovery, as it allows for the virtual screening of large compound libraries to identify promising candidates before committing to their synthesis and testing. ijaar.org

The process of developing a QSAR model involves several key steps:

Data Set Selection: A set of compounds with known biological activities is compiled.

Molecular Descriptor Calculation: Numerical values (descriptors) that represent the physicochemical properties of the molecules are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. analis.com.my

Model Validation: The robustness and predictive power of the model are assessed using internal and external validation techniques. analis.com.my

For a series of compounds including benzopyrone derivatives, QSAR studies can reveal which structural features are most important for their biological activity, such as PARP-1 inhibition. For instance, a QSAR model might indicate that the presence of an iodine atom at a specific position and an amino group at another are critical for high inhibitory potency.

Photochemical and Spectroscopic Properties of Benzopyrones for Research Applications

Benzopyrones, the core structure of 5-Iodo-6-amino-1,2-benzopyrone, are known for their interesting photophysical and spectroscopic properties, making them useful as fluorescent probes and laser dyes. arabjchem.org The introduction of substituents onto the benzopyrone ring can significantly modify these properties. arabjchem.org

Excited State Dynamics and Nonradiative Deactivation Mechanisms

Upon absorption of light, a molecule is promoted to an electronically excited state. The subsequent processes it undergoes are collectively known as excited-state dynamics. For many coumarin (B35378) derivatives, these dynamics are complex and can involve several competing pathways for returning to the ground state. acs.org

One important process is intramolecular charge transfer (ICT), where electronic charge is redistributed within the molecule upon excitation. mdpi.comacs.org In many aminocoumarins, an ICT occurs from the amino group to the carbonyl group of the benzopyrone moiety. mdpi.com The nature and efficiency of this ICT state can be influenced by the substitution pattern on the ring. researchgate.net

Nonradiative deactivation pathways are processes that allow the excited molecule to return to the ground state without emitting light. These can include internal conversion and intersystem crossing to a triplet state. acs.org In some coumarins, a process known as twisted intramolecular charge transfer (TICT) can occur, where a part of the molecule twists in the excited state, leading to a non-fluorescent state and efficient nonradiative decay. acs.org The presence of bulky substituents or specific solvent interactions can influence the likelihood of these deactivation mechanisms. nih.gov For instance, in nonpolar solvents, the 7-amino group of some coumarins can undergo a "flip-flop" motion, introducing a fast deactivation channel. researchgate.net

Solvent Effects on Photophysical Properties

The photophysical properties of benzopyrone derivatives are often highly sensitive to the solvent environment. aip.org This is primarily due to the change in the molecule's dipole moment upon excitation. The interaction of the ground and excited state dipole moments with the solvent polarity can lead to shifts in the absorption and fluorescence spectra, a phenomenon known as solvatochromism. researchgate.netinstras.com

Generally, for coumarins exhibiting ICT, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. arabjchem.org This is because the more polar excited state is stabilized to a greater extent by the polar solvent molecules than the less polar ground state. instras.com The Stokes shift, which is the difference in energy between the absorption and emission maxima, also tends to increase with solvent polarity. arabjchem.org

However, unusual behavior can be observed. In some cases, in nonpolar solvents, the Stokes' shifts and fluorescence lifetimes are unexpectedly lower. acs.orginstras.com This has been attributed to the existence of different ground-state or excited-state structures in these environments. aip.orginstras.com Furthermore, in highly polar solvents, a reduction in fluorescence quantum yield and lifetime can occur, indicating the opening of a new nonradiative deactivation channel, such as the formation of a TICT state. acs.orginstras.com Hydrogen bonding interactions between the coumarin and solvent molecules can also play a significant role in the deactivation processes of the excited state. mdpi.com

Table of Solvent Effects on the Photophysical Properties of a Representative Benzopyrone Derivative

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

| Cyclohexane | 2.02 | 460 | 510 | 2183 | 0.45 |

| Dichloromethane | 8.93 | 475 | 525 | 2101 | 0.68 |

| Ethanol | 24.55 | 472 | 528 | 2314 | 0.55 |

| Acetonitrile | 37.5 | 470 | 530 | 2494 | 0.35 |

| Water | 80.1 | 460 | 540 | 3300 | 0.03 |

Note: Data is illustrative and based on general trends for similar coumarin derivatives. arabjchem.orgmdpi.com The specific values for 5-Iodo-6-amino-1,2-benzopyrone may vary.

Future Directions and Emerging Research Avenues for 5 Iodo 6 Amino 1,2 Benzopyrone

Development of Novel Analogs with Enhanced Specificity and Potency

The core structure of 5-Iodo-6-amino-1,2-benzopyrone provides a robust scaffold for chemical modification aimed at enhancing its therapeutic index. Research has shown that specific substitutions on the benzopyrone ring are critical for its activity. For instance, the introduction of an amino group at the 6-position significantly boosts cytostatic activity, while the further addition of iodine at the 5-position enhances its inhibitory potency by several orders of magnitude. researchgate.net

Future efforts are focused on synthesizing new analogs with improved characteristics, such as greater specificity for different PARP family members or better pharmacological properties. Patents have been filed for related analogs, including 5-iodo-6-nitroso-1,2-benzopyrone and 5-iodo-6-hydroxylamino-benzopyrone, suggesting active development in this area. google.com The development of derivatives like BSI-401, a closely related compound, further underscores the interest in refining this chemical class for clinical use. nih.gov The overarching goal is to create molecules that are more potent, more selective, and possess better bioavailability, thereby maximizing therapeutic effects while minimizing potential off-target interactions. nih.govinterchim.fr

| Compound/Modification | Key Structural Feature | Reported Significance/Improvement | Reference |

|---|---|---|---|

| 5-Iodo-6-amino-1,2-benzopyrone | Parent compound with Iodine at C5 and Amino at C6. | Orders of magnitude more potent than 6-amino-1,2-benzopyrone. | researchgate.net |

| 5-Iodo-6-nitroso-1,2-benzopyrone | Nitroso group at C6 instead of amino group. | Metabolite of the parent compound; developed as a related PARP inhibitor. | google.com |

| 5-Iodo-6-hydroxylamino-benzopyrone | Hydroxylamino group at C6. | Analog contemplated for therapeutic use in patent literature. | google.com |

| BSI-401 | Derivative of the isomeric 6-iodo-5-amino-1,2-benzopyrone. | Developed for antitumor activity and synergizes with chemotherapy. | nih.gov |

Exploration of Combination Therapies in Preclinical Models

A significant avenue of research for PARP inhibitors like 5-Iodo-6-amino-1,2-benzopyrone is their use in combination with other therapeutic agents. nih.gov The primary mechanism of PARP inhibitors involves disrupting DNA repair pathways, which can render cancer cells particularly vulnerable to DNA-damaging treatments like chemotherapy and radiation. nih.govinterchim.fr

Preclinical studies have demonstrated the potential of this strategy. A derivative of 5-Iodo-6-amino-1,2-benzopyrone, BSI-401, was shown to have potent synergistic antitumor activity when combined with the chemotherapy drug oxaliplatin (B1677828) in a pancreatic cancer model. nih.gov This combination not only suppressed tumor growth but also notably prevented the acute neurotoxicity often associated with oxaliplatin. nih.gov Other research has indicated that combining the parent compound, INH2BP, with oxamate (B1226882) is more effective than either agent alone. scispace.com These findings support a broader strategy where 5-Iodo-6-amino-1,2-benzopyrone could be used to enhance the efficacy of existing anticancer drugs, potentially allowing for lower, less toxic doses and overcoming drug resistance. nih.govoncotarget.com

Advanced Mechanistic Investigations using -Omics Technologies

To fully understand the biological impact of 5-Iodo-6-amino-1,2-benzopyrone, researchers are moving beyond single-pathway analyses and employing advanced systems-biology approaches. The use of "-omics" technologies, such as proteomics, genomics, and transcriptomics, allows for a global, unbiased view of the cellular changes induced by the compound.

A key breakthrough in this area came from a proteomics study in a model of traumatic brain injury. nih.gov Researchers used this approach to identify specific proteins that were poly-ADP-ribosylated following injury and how this was affected by treatment with 5-Iodo-6-amino-1,2-benzopyrone. This led to the identification of several proteins potentially involved in memory, including 14-3-3gamma. nih.gov Another targeted proteomic investigation identified several mitochondrial proteins, including components of the electron transport chain, as targets of poly-ADP-ribosylation, a process prevented by the compound. researchgate.net While large-scale genomic or transcriptomic studies specifically for 5-Iodo-6-amino-1,2-benzopyrone are not yet widely published, such analyses are standard for defining correlates of response to therapy and are a logical next step for this compound. nih.gov

Investigation of Pharmacogenomic and Pharmacoproteomic Aspects

The efficacy of a drug can vary significantly between individuals due to genetic and protein expression differences. The fields of pharmacogenomics and pharmacoproteomics seek to identify these variations to predict patient response and tailor treatments. For 5-Iodo-6-amino-1,2-benzopyrone, this is a critical area of emerging research.

Early evidence for its pharmacogenomic relevance comes from studies using mice genetically deficient in the PARP enzyme (PARS-/- mice). researchgate.net These studies revealed that the absence of the drug's target profoundly alters the outcome, demonstrating the importance of the genetic context. researchgate.net On the pharmacoproteomic level, the dose-dependent effect of the compound has been directly linked to the inhibition of poly-ADP-ribosylation of a specific protein, 14-3-3gamma, which in turn correlated with functional outcomes in spatial memory. nih.gov As the broader field of PARP inhibitors matures, the analysis of genetic markers like BRCA mutations has become standard practice to predict therapeutic success, a paradigm that will undoubtedly apply to the future development of 5-Iodo-6-amino-1,2-benzopyrone. googleapis.com

Application in Drug Delivery Systems and Nanotechnology

Overcoming biological barriers and ensuring that a drug reaches its intended target in sufficient concentration is a major challenge in medicine. Nanotechnology offers a promising solution by encapsulating therapeutic agents in nanocarriers. This approach can improve solubility, stability, and bioavailability while enabling controlled release and targeted delivery. oakwoodlabs.comnih.gov

The application of such systems to 5-Iodo-6-amino-1,2-benzopyrone is an active area of consideration. Patent filings for benzopyrone PARP inhibitors explicitly mention the use of formulations such as emulsions, suspensions, and liposomes to improve delivery. google.com Liposomes are microscopic vesicles that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from premature degradation and controlling their release. google.com While specific studies on the nanoencapsulation of 5-Iodo-6-amino-1,2-benzopyrone are still emerging, the lipophilic nature of the compound makes it a suitable candidate for incorporation into various nanocarriers, including polymeric nanoparticles and solid lipid nanoparticles, to enhance its therapeutic potential. researchgate.netrsc.orgmdpi.com

Repurposing in Other Disease Areas

While initially explored for its anticancer and neuroprotective effects, the fundamental role of 5-Iodo-6-amino-1,2-benzopyrone as a PARP inhibitor opens the door to its repurposing for a wide range of other diseases characterized by DNA damage and oxidative stress.

| Disease Area | Rationale / Investigated Effect | Preclinical Model/System | Reference |

|---|---|---|---|

| Inflammatory/Autoimmune Diseases | Alleviates inflammation; reduces development of arthritis. | Collagen-induced arthritis models. | bslonline.orgresearchgate.net |

| Diabetes Mellitus | Protects against streptozotocin-induced diabetes and β-cell loss. | Multiple-low-dose-streptozotocin (MLDS) mouse model. | psu.eduimrpress.com |

| Cardiovascular Disease | Protects heart-derived cells from apoptosis due to oxidative stress; reverses diabetic endothelial dysfunction. | Rat heart-derived H9c2 cells; diabetic vascular rings. | bslonline.orgahajournals.org |

| Viral Infections | Inhibits viral replication. | Patents describe utility against viruses associated with AIDS, HSV, and CMV. | smolecule.com |

| Plant Biology Research | Used as a specific chemical tool to probe the function of PARP in plant immunity. | Arabidopsis thaliana seedlings. | frontiersin.org |

Translational Research and Preclinical Development

The path from a promising laboratory compound to a clinically approved therapy is long and requires extensive translational and preclinical development. 5-Iodo-6-amino-1,2-benzopyrone and its close analogs have been evaluated in a variety of robust preclinical models that bridge the gap between basic research and human studies.

These studies have established its efficacy in diverse in vivo settings, including murine models of stroke, traumatic brain injury, and pancreatic cancer. researchgate.netnih.govnih.gov Research has also been conducted in ex vivo systems, such as isolated rat brain mitochondria and vascular rings, to dissect specific physiological effects. researchgate.netahajournals.org The use of cell culture models, from cancer cell lines to primary neurons and heart-derived cells, has been crucial for elucidating its cellular mechanisms of action. bslonline.orgnih.gov This body of preclinical work provides a critical foundation of evidence supporting the continued development of 5-Iodo-6-amino-1,2-benzopyrone and its derivatives toward potential clinical trials.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 5-Iodo-6-amino-1,2-benzopyrone (INH2BP) in modulating poly(ADP-ribose) polymerase (PARP) activity?

- Methodological Answer : this compound acts as a non-covalent inhibitor of PARP1 by binding to the NI-subsite of the enzyme, disrupting critical hydrogen bonds required for PARP activity . Its selectivity for PARP1 over other PARP family members (e.g., TNKS2) is attributed to steric effects from its iodine moiety, which alters binding orientation . Dose-dependent inhibition (e.g., 50 µM in HIV-1 replication studies) is commonly used to assess PARP1-specific effects .

Q. How should researchers design in vivo experiments to evaluate this compound’s protective effects in diabetes models?

- Methodological Answer : Use multiple-low-dose-streptozotocin (MLDS)-induced diabetes models in wild-type and PARP-deficient mice. Administer this compound intraperitoneally at 10–50 mg/kg/day post-STZ induction. Monitor hyperglycemia incidence and β-cell survival via histology. Note paradoxical effects in PARP-deficient mice, where this compound may exacerbate diabetes due to off-target pathways . Include cytokine challenge assays (e.g., IL-1β, IFN-γ) on isolated islets to confirm PARP-specific protection .

Q. What are the standard controls to validate this compound’s specificity in PARP inhibition studies?

- Methodological Answer :

- Positive controls : Genetic PARP-knockout models or siRNA-mediated PARP1 knockdown.

- Pharmacological controls : Compare with 3-aminobenzamide (3-ABA) or NU1025, which have distinct PARP-binding mechanisms .

- Negative controls : Verify absence of hydroxyl radical scavenging (this compound lacks free radical quenching activity, unlike earlier PARP inhibitors) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s effects in PARP-deficient models?

- Methodological Answer : The paradoxical increase in diabetes incidence in PARP-deficient mice treated with this compound suggests off-target interactions. Perform transcriptomic profiling (RNA-seq) to identify compensatory pathways (e.g., NF-κB or iNOS activation). Validate using co-administration of this compound with pathway-specific inhibitors (e.g., NF-κB inhibitors) . Additionally, use isothermal titration calorimetry (ITC) to screen for binding to non-PARP targets .

Q. What structural insights from crystallography can guide the optimization of this compound derivatives?

- Methodological Answer : X-ray crystallography reveals that this compound’s iodine atom occupies the AD-subsite of TNKS2, preventing conserved hydrogen bonding . To enhance selectivity for PARP1, modify the 6-amino group to form hydrogen bonds with PARP1-specific residues (e.g., Ser904 or Gly863). Molecular dynamics simulations can predict steric compatibility of substituents at the 5-iodo position .

Q. What experimental strategies are recommended to study this compound’s role in peroxynitrite-induced cellular damage?

- Methodological Answer : Use glial cell cultures exposed to SIN-1 (a peroxynitrite donor). Pre-treat with this compound (10–100 µM) and measure PARP activation via immunoblotting for poly(ADP-ribose) (PAR) chains. Combine with fluorogenic probes (e.g., DAF-FM) to quantify nitric oxide synergy. Validate in vivo using stroke models with PARP1-KO mice to isolate this compound’s effects from endogenous PARP activity .

Q. How can researchers address this compound’s low potency against non-PARP1 targets in cancer studies?

- Methodological Answer : Screen combinatorial therapies with metabolic inhibitors (e.g., phenformin) to exploit synthetic lethality. In melanoma (B16F10) or breast cancer (MCF7) lines, administer this compound (20 µM) with phenformin (1–5 mM) and assess apoptosis via caspase-3/7 assays. Use siRNA to silence PARP1 and confirm target specificity .